molecular formula C10H19NO5 B1416558 n-(tert-butoxycarbonyl)-d-threonine methyl ester CAS No. 96099-84-2

n-(tert-butoxycarbonyl)-d-threonine methyl ester

Cat. No.: B1416558
CAS No.: 96099-84-2
M. Wt: 233.26 g/mol
InChI Key: MZMWAPNVRMDIPS-NKWVEPMBSA-N
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Description

n-(tert-butoxycarbonyl)-d-threonine methyl ester is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(tert-butoxycarbonyl)-d-threonine methyl ester typically involves the protection of the amino group with a Boc group, followed by esterification and hydroxylation reactions. One common method involves the use of tert-butyl dicarbonate (Boc2O) to introduce the Boc group, followed by esterification with methanol and subsequent hydroxylation .

Industrial Production Methods

Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters. These systems offer advantages such as improved reaction control, higher yields, and reduced environmental impact compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

n-(tert-butoxycarbonyl)-d-threonine methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-(tert-butoxycarbonyl)-d-threonine methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
  • (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid
  • (2S)-(tert-Butoxycarbonyl)aminoethanoic acid

Uniqueness

n-(tert-butoxycarbonyl)-d-threonine methyl ester is unique due to its specific stereochemistry and the presence of both a Boc-protected amine and a hydroxyl group. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for selective reactions and modifications .

Properties

IUPAC Name

methyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMWAPNVRMDIPS-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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